Superior Antibacterial Activity Against Oral Pathogens Compared to Structurally Related Analogs
Farobin A exhibits superior antibacterial activity against the oral pathogens *Streptococcus mutans* (ATCC 25175) and *Streptococcus sobrinus* (ATCC 33478) when compared directly to the co-isolated compounds neoroseoside and 2″-O-α-l-rhamnosyl-6-C-fucosylluteolin [1]. At a concentration of 100 µg/mL, Farobin A achieved a higher inhibition rate against *S. mutans* than the closest analog, and it demonstrated activity against *S. sobrinus*, whereas neoroseoside was completely inactive [1].
| Evidence Dimension | Antibacterial activity (% inhibition) |
|---|---|
| Target Compound Data | Farobin A: 28% (*S. mutans*), 26% (*S. sobrinus*) |
| Comparator Or Baseline | 2″-O-α-l-rhamnosyl-6-C-fucosylluteolin: 24% (*S. mutans*); Neoroseoside: no significant activity against either strain. |
| Quantified Difference | Farobin A shows a +4 percentage-point improvement over the next most active analog against *S. mutans*, and is active against *S. sobrinus* while neoroseoside is inactive. |
| Conditions | *In vitro* assay at a concentration of 100 µg/mL using *Streptococcus mutans* ATCC 25175 and *Streptococcus sobrinus* ATCC 33478 [1]. |
Why This Matters
This data demonstrates that Farobin A's specific structural features confer measurably higher potency than closely related co-metabolites, making it a more relevant tool compound for investigating anti-caries mechanisms.
- [1] Tan H, Lee HJ, Hillman PF, Lee EY, Lee C, Seo EK, Lee MJ, Nam SJ. The discovery of an anti-inflammatory monoterpenoid, neoroseoside from the Zea mays. Bioorg Med Chem Lett. 2024;105:129737. doi:10.1016/j.bmcl.2024.129737 View Source
